molecular formula C15H25NO2 B1202188 Dihydroalprenolol CAS No. 60106-89-0

Dihydroalprenolol

Cat. No. B1202188
CAS RN: 60106-89-0
M. Wt: 251.36 g/mol
InChI Key: JVHCMYZFGCOCTD-UHFFFAOYSA-N
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Description

Dihydroalprenolol (DHA) is a hydrogenated derivative of alprenolol that acts as a beta-adrenergic blocker . It is used as a research tool, particularly when the extra hydrogen atoms are tritium, it is a radiolabeled form of alprenolol, which is used to label beta-adrenergic receptors for isolation .


Molecular Structure Analysis

Dihydroalprenolol has a molecular formula of C15H25NO2 . Its average mass is 251.365 Da and its monoisotopic mass is 251.188522 Da .


Physical And Chemical Properties Analysis

Dihydroalprenolol has a XLogP3 value of 3.4. Its hydrogen bond donor count is 2 and its hydrogen bond acceptor is 3. Its surface area is 41.5 Ų and has 18 heavy atoms .

Scientific Research Applications

  • Dihydroalprenolol can be used to study β-adrenergic receptors in intact cell systems, like frog erythrocytes, through ligand binding techniques. This method helps in understanding the properties and regulation of β-adrenergic receptors (Mukherjee & Lefkowitz, 1976).

  • It is useful in studying the effects of thyroid hormones on adrenergic receptors. For example, in rat hearts, thyroxine treatment increases β receptors and decreases α receptors, while propylthiouracil treatment shows opposite effects (Ciaraldi & Marinetti, 1977).

  • Dihydroalprenolol aids in examining the development of beta-adrenoceptors in the cerebellum of mice, which is significant in understanding neurological mutations and their effects on receptor development (East & Dutton, 1982).

  • It is used in the study of liver plasma membranes in rabbits, helping in identifying the predominance of beta 2-receptors and their role in hepatic glycogenolysis (Kawai & Arinze, 1983).

  • Dihydroalprenolol is applied in characterizing the beta-adrenergic receptors coupled with adenylate cyclase in C6 glioma cell membranes, providing insights into receptor-enzyme coupling mechanisms (Lucas & Bockaert, 1977).

  • It is used to quantify beta-adrenergic-receptor sites in human peripheral lung tissue, which is significant in understanding adrenergic receptor characteristics in lung diseases (Barnes, Karliner, & Dollery, 1980).

  • Dihydroalprenolol binding to lymphocyte membranes can be used as a biological marker for major depressive disorder, as differences in binding characteristics were observed between patients and healthy controls (Carstens et al., 1987).

  • It assists in the study of estrogen and dihydrotestosterone effects on the β-adrenergic receptor in fetal rabbit lungs, contributing to our understanding of hormone-receptor interactions (Moawad, River, & Lin, 1985; Moawad, River, & River, 1988)(https://consensus.app/papers/dihydrotestosterone-decreases-receptor-binding-rabbit-moawad/7ec0cc2060605d419c34fe0c75a3a826/?utm_source=chatgpt).

Safety And Hazards

Dihydroalprenolol is highly flammable. It is recommended to keep it away from heat/sparks/open flames/hot surfaces and to use explosion-proof electrical/ventilating/lighting/equipment. Protective gloves/protective clothing/eye protection/face protection should be worn when handling it .

Relevant Papers There are numerous papers that have been published on Dihydroalprenolol . For example, one paper discusses the identity of Dihydroalprenolol binding sites and β-Adrenergic Receptors coupled with Adenylate Cyclase in the Central Nervous System . This paper and others like it provide valuable insights into the properties and uses of Dihydroalprenolol.

properties

IUPAC Name

1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHCMYZFGCOCTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=CC=C1OCC(CNC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866788
Record name 1-[(Propan-2-yl)amino]-3-(2-propylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydroalprenolol

CAS RN

60106-89-0
Record name 1-[(1-Methylethyl)amino]-3-(2-propylphenoxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60106-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydroalprenolol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060106890
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(Propan-2-yl)amino]-3-(2-propylphenoxy)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROALPRENOLOL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZT5710I4T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,170
Citations
DR Blue, RA Bond, N Adham, R Delmendo… - … of Pharmacology and …, 1990 - Citeseer
The present study was undertaken to further characterize the atypical beta adrenoceptor in guinea pig ileum. Tension was developed in isolated segments of ileum using transmural elec…
Number of citations: 52 citeseerx.ist.psu.edu
P Chenieux-Guicheney, JP Dausse… - British Journal of …, 1978 - ncbi.nlm.nih.gov
… In the present study, [3H]-dihydroalprenolol, one of the better ,B-adrenoceptor antagonist … for their effects on [3H]-dihydroalprenolol binding to cardiac membranes. It was noteworthy that …
Number of citations: 32 www.ncbi.nlm.nih.gov
DC U'Prichard, DB Bylund, SH Snyder - Journal of Biological Chemistry, 1978 - Elsevier
(+/-)-[3H]Epinephrine binds to beta-receptors in calf cerebellar and rat lung membranes in the presence of 1.0 mM pyrocatechol and 1.0 microM phentolamine, with dissociation …
Number of citations: 195 www.sciencedirect.com
H Meurs, W Van Den Bogaard, HF Kauffman… - European journal of …, 1982 - Elsevier
In this study we compared characteristics of (-)-[ 3 H]dihydroalprenolol ([ 3 H]DHA) binding sites in crude membrane preparations of human peripheral blood lymphocytes with those of …
Number of citations: 91 www.sciencedirect.com
JP MAUGER, M WORCEL - British Journal of Pharmacology, 1980 - Wiley Online Library
1 We have studied the binding properties of the β‐adrenoceptor antagonist [ 3 H]‐dihydroalprenolol ([ 3 H]‐DHA) on a membrane preparation of the non‐fusing muscle cells BC 3 H1. 2 …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
A Munnich, P Geynet, PH Schmelck… - Hormone and …, 1981 - thieme-connect.com
… The binding of (—)[3 H]dihydroalprenolol to membranes derived from control and … H]dihydroalprenolol binding sites (r = 0.95; P < 0.001). Therefore, the (-)[3 H]dihydroalprenolol binding …
Number of citations: 17 www.thieme-connect.com
K Krieger, A Klimke, U Henning - The World Journal of Biological …, 2004 - Taylor & Francis
The amine hypothesis suggests that the cause of schizophrenic or depressive psychosis is dysfunction of noradrenergic or serotonergic neurotransmission. We investigated …
Number of citations: 7 www.tandfonline.com
W Krawirtz, E Erdmann - Biochemical Pharmacology, 1979 - Elsevier
Identification of β-adrenergic receptors has been successfully performed by [ 3 H](−)dihydroalprenolol binding to several tissues of a variety of species. Specific binding sites (receptors) …
Number of citations: 26 www.sciencedirect.com
H TSUCHIHASHI, M SASAKI… - Chemical and …, 1985 - jstage.jst.go.jp
Binding characteristics of the β-antagonists and agonists with the β-adrenoceptors were investigated in [3 H] dihydroalprenolol ([3 H] DHA) binding to rat brain membranes and the …
Number of citations: 19 www.jstage.jst.go.jp
M LUCAS, J BOCKAERT - Molecular Pharmacology, 1977 - ASPET
… After prior saturation of the binding sites with (-)-[ 3 H]dihydroalprenolol, … )-[ 3 H]dihydroalprenolol from its binding sites. Beta adrenergic agonists competed for (-)-[ 3 H]dihydroalprenolol …
Number of citations: 86 molpharm.aspetjournals.org

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